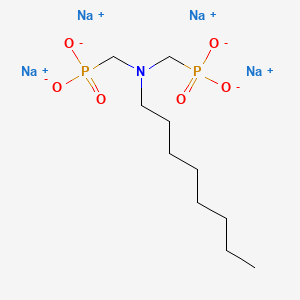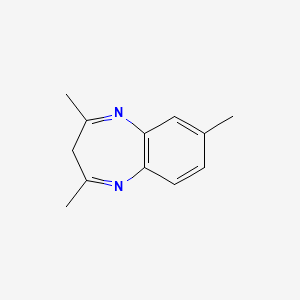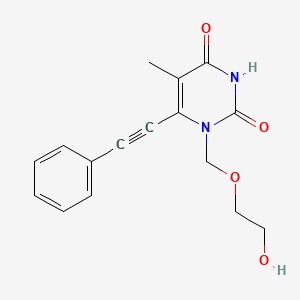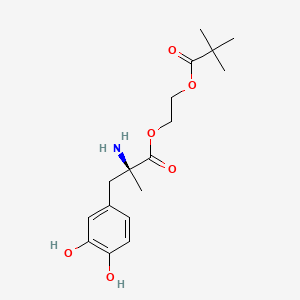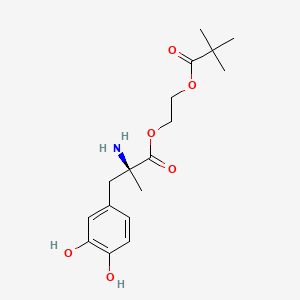
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-pentanamide is a complex organic compound with the following chemical formula:
C11H14N6O4
.Preparation Methods
Synthetic Routes::
Starting Material: The synthesis typically begins with , which serves as the precursor.
Reaction Steps:
Industrial Production:: The industrial production of this compound involves scaling up the synthetic process using optimized conditions. These methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro groups in the compound can undergo oxidation reactions.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Reduction: in the presence of a suitable catalyst (e.g., ).
Substitution: or other electrophiles.
Oxidation: or other oxidizing agents.
- Reduction of the nitro groups leads to the formation of corresponding amines.
- Substitution reactions can yield various derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: May have applications in drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The exact mechanism of action is not fully elucidated. it likely involves interactions with cellular targets related to its chemical structure.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s unique structure contributes to its distinct properties and potential applications
Properties
CAS No. |
154094-92-5 |
|---|---|
Molecular Formula |
C14H19N7O5 |
Molecular Weight |
365.34 g/mol |
IUPAC Name |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-5-(2-nitroimidazol-1-yl)pentanamide |
InChI |
InChI=1S/C14H19N7O5/c1-11-17-10-13(20(23)24)19(11)9-6-15-12(22)4-2-3-7-18-8-5-16-14(18)21(25)26/h5,8,10H,2-4,6-7,9H2,1H3,(H,15,22) |
InChI Key |
QRJAWFYCJLNBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCNC(=O)CCCCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


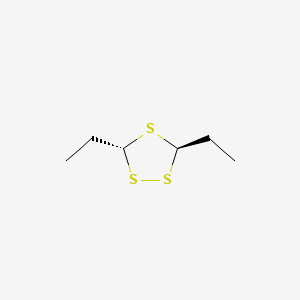
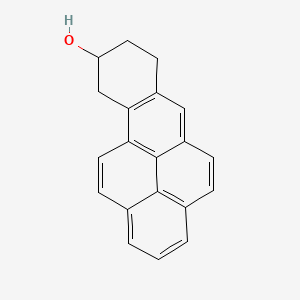
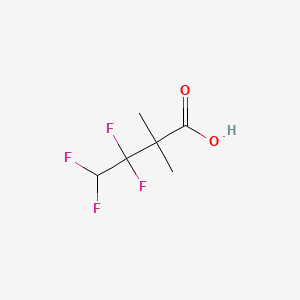
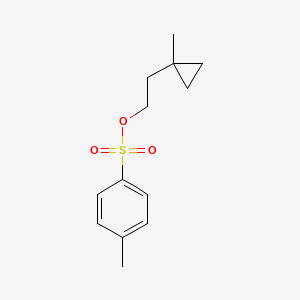
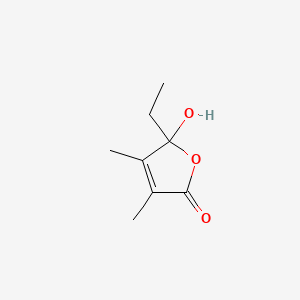
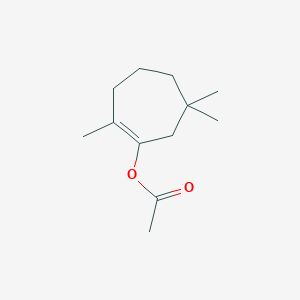
![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)
